Cls-mpeg(2000)

Description

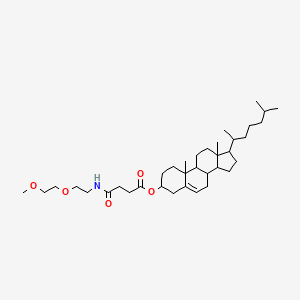

Structure

2D Structure

Properties

Molecular Formula |

C36H61NO5 |

|---|---|

Molecular Weight |

587.9 g/mol |

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate |

InChI |

InChI=1S/C36H61NO5/c1-25(2)8-7-9-26(3)30-12-13-31-29-11-10-27-24-28(16-18-35(27,4)32(29)17-19-36(30,31)5)42-34(39)15-14-33(38)37-20-21-41-23-22-40-6/h10,25-26,28-32H,7-9,11-24H2,1-6H3,(H,37,38) |

InChI Key |

ITKMQZKHGSRNKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)NCCOCCOC)C)C |

Origin of Product |

United States |

Synthesis Methodologies for Cholesterol Polyethylene Glycol 2000

Polymerization-Based Synthesis Approaches

Emulsion Polymerization Techniques for Conjugate Nanoparticles

While emulsion polymerization is a powerful technique for forming polymeric nanoparticles and liposomes, it is not typically the direct method for synthesizing the Cholesterol-PEG(2000) conjugate itself. Instead, pre-synthesized Cholesterol-PEG(2000) is often incorporated into nanoparticle formulations prepared via emulsion-related methods. These methods leverage the amphiphilic nature of the conjugate to self-assemble into nanostructures.

Cholesterol-PEG(2000) acts as a key component in the preparation of various nanocarriers. For instance, it can be co-formulated with other lipids like phospholipids (B1166683) (e.g., DSPC, EYPC) and ionizable lipids to create lipid nanoparticles (LNPs) for mRNA delivery nih.govgoogle.comascendiacdmo.comrsc.org. These LNPs are often prepared using microfluidic techniques, which involve the controlled mixing of lipid solutions in organic solvents with aqueous phases, a process related to emulsion formation nih.gov. Similarly, Cholesterol-PEG(2000) can be a component in liposomes or micelles, where the self-assembly into these structures can be facilitated by solvent evaporation or nanoprecipitation techniques, which are linked to emulsion principles researchgate.netdrug-dev.comgoogle.comresearchgate.net. Research has demonstrated the preparation of cholesterol-PEG-modified poly(n-butyl) cyanoacrylate nanoparticles (CLS-PEG NPs) using an emulsion polymerization method, where the conjugate contributes to nanoparticle formation and stability dovepress.comtandfonline.comtandfonline.com. These studies highlight the role of Cholesterol-PEG(2000) in forming stable, well-defined nanocarriers through processes that involve emulsion principles.

Ring-Opening Polymerization Strategies for Poly(ε-caprolactone) (PCL) Block Copolymers with Polyethylene (B3416737) Glycol (2000)

Ring-opening polymerization (ROP) is a well-established method for synthesizing block copolymers, particularly those involving poly(ε-caprolactone) (PCL) and polyethylene glycol (PEG). While ROP is primarily used to create the PCL-PEG backbone, strategies exist to incorporate cholesterol into these structures or to conjugate cholesterol to pre-formed PCL-PEG copolymers. The direct synthesis of the Cholesterol-PEG(2000) conjugate itself does not typically involve the ROP of PCL. Instead, ROP is employed in creating PCL-PEG structures, to which cholesterol is then attached, or cholesterol-containing monomers are polymerized.

Studies have described the synthesis of PCL-PEG block copolymers via ROP of ε-caprolactone initiated by hydroxyl-terminated PEG mdpi.comnih.govplos.orgbocsci.comgoogle.com. For example, hydroxyl-terminated PEG can serve as a macroinitiator for the ROP of ε-caprolactone, yielding PCL-PEG diblock copolymers nih.govbocsci.com. These PCL-PEG copolymers can then be functionalized. Cholesterol can be introduced via post-polymerization modification, for instance, by reacting cholesterol or cholesteryl chloroformate with the terminal groups of the PEG or PCL blocks google.comnih.gov. Alternatively, cholesterol-containing monomers can be polymerized using ROP to create cholesterol-functionalized polymers that may also incorporate PEG segments nih.govmdpi.com. While these strategies create polymers that combine PCL, PEG, and cholesterol, the primary synthesis of the Cholesterol-PEG(2000) conjugate itself typically relies on direct chemical conjugation methods rather than ROP of PCL.

Byproduct-Free PEGylation Methods

The synthesis of Cholesterol-PEG(2000) conjugates is commonly achieved through various chemical PEGylation strategies, aiming for high yields and purity. These methods primarily involve forming stable linkages between cholesterol and PEG.

Esterification: This is a widely used method where cholesterol is first activated, often by reacting it with succinic anhydride (B1165640) to form cholesterol hemisuccinate. This activated cholesterol derivative is then coupled with PEG, typically using carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or N,N′-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) mdpi.comCurrent time information in Bangalore, IN.researchgate.netnih.gov. This method offers a straightforward route to form the conjugate.

Example Reaction Conditions: Cholesterol hemisuccinate reacted with PEG(2000) using EDCI and DMAP in chloroform (B151607) at room temperature for 24 hours mdpi.com.

Carbamate (B1207046)/Carbonate Linkage: An alternative approach involves forming a carbamate or carbonate ester linkage. For example, PEG can be linked to cholesterol via cholesteryl chloroformate, forming a carbonate ester bond mdpi.comnih.gov.

Ether Linkage: Ether linkages offer greater stability against hydrolysis compared to ester bonds, which can be advantageous for long-term formulation stability tandfonline.comacs.org. Methods for forming ether linkages often involve iterative addition of activated glycol units to cholesterol tandfonline.com or other specialized synthetic routes acs.org.

Staudinger Ligation: This method is employed for specific functionalizations, such as creating azide-functionalized PEG, which can then be conjugated to cholesterol derivatives via Staudinger ligation. This approach is noted for yielding products with higher purity and yield compared to some amination processes mdpi.commdpi.com.

Advanced Characterization Techniques for Cholesterol Polyethylene Glycol 2000 and Its Assemblies

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the covalent structure, molecular weight, and purity of Chol-PEG(2000) conjugates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed molecular-level information.

NMR spectroscopy is a powerful non-destructive technique for the detailed structural confirmation of Chol-PEG(2000). It provides information on the molecular structure by probing the magnetic properties of atomic nuclei. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the signals corresponding to the cholesterol and PEG moieties, confirming successful conjugation. nih.govacs.org

1D NMR: 1H (proton) and 13C (carbon-13) NMR are fundamental for initial characterization. rsc.org In the 1H NMR spectrum of Chol-PEG(2000), characteristic signals for both the cholesterol and the PEG components are observed. Multiplets in the upfield region (approximately 0.6-2.4 ppm) are indicative of the protons within the rigid steroidal structure of cholesterol. acs.orgresearchgate.net A prominent, often broad, singlet around 3.6 ppm corresponds to the repeating methylene (B1212753) (-O-CH2-CH2-) units of the PEG chain. researchgate.netfrontiersin.org A signal around 5.3 ppm is typically attributed to the olefinic proton of the cholesterol ring. frontiersin.orgnih.gov The successful formation of the conjugate is often confirmed by the presence of signals from both moieties in a single spectrum. researchgate.net

2D NMR: For more complex structures or to resolve overlapping signals, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish proton-proton correlations through covalent bonds, helping to assign the complex spin systems within the cholesterol backbone. acs.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the three-dimensional structure and the proximity of the linker region between the cholesterol and PEG chains. acs.orgnih.gov For instance, NOESY spectra can show cross-peaks between protons of the cholesterol anchor and the initial ethylene (B1197577) oxide units of the PEG chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (1H-13C), allowing for the unambiguous assignment of carbon signals based on their attached protons. This is crucial for confirming the integrity of the entire molecular framework.

The combination of these 2D techniques allows for the near-complete assignment of all proton and carbon signals, providing definitive proof of the conjugate's structure. nih.gov

Table 1: Typical 1H NMR Chemical Shifts for Chol-PEG Conjugates This table presents representative data compiled from scientific literature. Actual chemical shifts can vary based on solvent and specific conjugate structure.

| Moiety | Proton Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Cholesterol | Steroid backbone (CH, CH2, CH3) | 0.6 - 2.4 | acs.orgresearchgate.net |

| Cholesterol | Olefinic proton (-C=CH-) | ~5.3 | frontiersin.orgnih.gov |

| PEG | Methylene protons (-O-CH2-CH2-) | ~3.6 | researchgate.netfrontiersin.org |

| Linker | Protons adjacent to linkage (e.g., ester, ether) | 3.1 - 4.2 | researchgate.netfrontiersin.org |

When Chol-PEG(2000) is conjugated to another molecule, such as a peptide or targeting ligand, NMR can be used to identify the site of attachment through Chemical Shift Perturbation (CSP) analysis. Upon conjugation, the chemical environment of nuclei near the linkage site changes, leading to shifts in their corresponding NMR signals. For example, in a study involving a Chol-PEG-RGD peptide conjugate, the chemical shifts of the lysine (B10760008) (Lys5) protons in the peptide were observed to change upon attachment of the Chol-PEG moiety, confirming that conjugation occurred at that specific amino acid. nih.gov This method provides precise information about the regioselectivity of the conjugation reaction.

Nuclear Overhauser Effect (NOE) data, a form of relaxation enhancement analysis, reveals spatial proximities between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This allows for the determination of through-space interactions, confirming the folded structure of the conjugate and the interface between its different components. nih.gov

While mass spectrometry is the primary tool for determining polydispersity, NMR can provide valuable corroborating data. The relative ratio of the cholesterol anchor to the PEG polymer can be estimated by comparing the integration of characteristic NMR signals. google.com For instance, the ratio of the integral of a well-resolved cholesterol proton signal (e.g., the olefinic proton at ~5.3 ppm or a methyl group proton at ~0.6 ppm) to the integral of the large PEG methylene signal (~3.6 ppm) can be used to calculate the average number of ethylene oxide repeat units and thus the average molecular weight of the PEG chain in the conjugate. google.com Comparing the intensity of signals from the PEG chain can also help confirm increases in PEG length across a series of different conjugates. acs.orgnih.gov

Mass spectrometry is a cornerstone technique for the characterization of Chol-PEG(2000), providing precise molecular weight data, confirming the identity of the conjugate, and assessing its purity and polydispersity.

Due to the large and variable molecular weight of PEG polymers, "soft" ionization techniques like ESI and MALDI are required.

ESI-MS is particularly well-suited for analyzing polymers like PEG. It typically produces a series of multiply charged ions ([M+nH]n+ or [M+nNa]n+) for a single species. elsevierpure.com For a polydisperse sample like Chol-PEG(2000), this results in a characteristic "envelope" of peaks, where each peak corresponds to a conjugate with a different number of ethylene oxide units. frontiersin.orgelsevierpure.com High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, confirming the elemental composition and allowing for the determination of the molar oligomer distribution. acs.org From this distribution, the Polydispersity Index (PDI), a measure of the heterogeneity of chain lengths, can be calculated. acs.org

MALDI-TOF (Time-of-Flight) MS is another powerful technique for analyzing large biomolecules and polymers. nih.gov In MALDI, the sample is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization, typically forming singly charged ions. The resulting spectrum shows a distribution of peaks, each separated by the mass of one ethylene oxide unit (44.03 Da), which directly visualizes the polydispersity of the PEG chain. kcl.ac.uk MALDI-TOF-MS has been successfully used to confirm the synthesis and integrity of cholesterol-PEG conjugates functionalized with biomolecules like aptamers. nih.gov

These MS techniques are invaluable for impurity profiling, capable of detecting unconjugated starting materials, side products, or Chol-PEG conjugates with incorrect chain lengths.

Table 2: Example High-Resolution Mass Spectrometry Data for a Chol-PEG Conjugate This table is based on representative data from the literature for a Chol-PEG8-OCH3 conjugate. acs.org

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [M+H]+ | 753.5875 | 753.5889 |

Table 3: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name/Description |

|---|---|

| Cls-mPEG(2000) / Chol-PEG(2000) | Cholesterol-Polyethylene Glycol (2000) |

| PEG | Polyethylene (B3416737) Glycol |

| Chol-PEG-RGD | Cholesterol-Polyethylene Glycol conjugated to an Arginine-Glycine-Aspartic acid peptide |

| CHOL–PEG2000–DBCO | Cholesterol-Polyethylene Glycol (2000) conjugated to Dibenzocyclooctyne |

| AS1411-PEG2000-chol | Cholesterol-Polyethylene Glycol (2000) conjugated to the AS1411 aptamer |

| DSPE | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine |

| 1H NMR | Proton Nuclear Magnetic Resonance |

| 13C NMR | Carbon-13 Nuclear Magnetic Resonance |

| COSY | Correlation Spectroscopy |

| TOCSY | Total Correlation Spectroscopy |

| NOESY | Nuclear Overhauser Effect Spectroscopy |

| HSQC | Heteronuclear Single Quantum Coherence |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |

Mass Spectrometry (MS) for Molecular Weight and Impurity Profiling

Impurity Identification based on MS Data

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification and structural elucidation of impurities in PEGylated lipid raw materials like Cholesterol-PEG(2000). biorxiv.org This technique provides highly accurate mass measurements, enabling the confident identification of lipid components and their degradants, even at low levels. thermofisher.com

In analyses of similar DSPE-mPEG materials, HRMS has been used to investigate purity and polydispersity, revealing significant lot-to-lot variations in impurity profiles. biorxiv.org The data allows for the deconvolution of complex spectra to identify specific impurities. For instance, studies have revealed impurities corresponding to mass shifts of +16 Da and –14 Da relative to the parent molecule, as well as the presence of dimeric structures where a single polyethylene glycol chain is linked to two lipid anchors. biorxiv.org The high resolving power of instruments like the Orbitrap Exploris 120 mass spectrometer allows for mass accuracy of less than 3 ppm for precursor ions, which is crucial for confident identification. thermofisher.com

Table 1: Examples of Impurities in PEGylated Lipids Identified by Mass Spectrometry Data based on analysis of similar DSPE-mPEG compounds.

| Impurity Type | Observed Mass Variation | Putative Identification | Source |

| Modified PEGylated Species | +16 Da | Oxidation Product | biorxiv.org |

| Modified PEGylated Species | -14 Da | Structural Variant | biorxiv.org |

| Dimeric Species | ~4162.6766 Da | Dimeric structure (Lipid-PEG-Lipid) | biorxiv.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Structure Verification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to confirm the chemical identity of Cholesterol-PEG(2000) by verifying the presence of its key functional groups. The resulting spectrum is a composite of the characteristic absorption bands from both the cholesterol anchor and the polyethylene glycol chain.

The cholesterol component is identified by its characteristic peaks, including O-H stretching vibrations around 3419 cm⁻¹ and C-H asymmetric stretching from its methyl groups around 2934 cm⁻¹. researchgate.net The polyethylene glycol (PEG) moiety is confirmed by the presence of a strong band from the C-O-C ether linkage, which typically appears around 1112 cm⁻¹, and a broad hydroxyl (O-H) group absorption band around 3421 cm⁻¹. researchgate.net The presence of these distinct bands in the FTIR spectrum of the final conjugate serves as qualitative confirmation of its intended chemical structure. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Cholesterol-PEG(2000) Components

| Component | Functional Group | Characteristic Wavenumber (cm⁻¹) | Source |

| Cholesterol | O-H Stretching | ~3419 | researchgate.net |

| Cholesterol | C-H Stretching | ~2934 | researchgate.net |

| Polyethylene Glycol (PEG) 2000 | O-H Stretching (end-group) | ~3421 | researchgate.net |

| Polyethylene Glycol (PEG) 2000 | C-O-C Stretching (ether linkage) | ~1112 | researchgate.net |

Chromatographic Separations

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity

Gel Permeation Chromatography (GPC), a form of size exclusion chromatography, is a standard method for determining the molecular weight distribution and polydispersity of polymers like Cholesterol-PEG(2000). researchgate.netjenkemusa.com The technique separates molecules based on their hydrodynamic volume, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jenkemusa.com

A low PDI value, typically ≤ 1.05 for PEG standards, indicates a narrow range of molecular weights and a more homogenous material. jenkemusa.com In a study of a similar bioreducible conjugate, Chol-ss-PEG-ss-Chol, GPC was used to demonstrate a decrease in the number-average molecular weight (Mn) from 5.48 kg/mol to 4.35 kg/mol following treatment with a reducing agent, confirming the cleavage of the disulfide bonds. researchgate.net This illustrates GPC's utility in assessing the integrity and behavior of the polymer conjugate.

Table 3: Example GPC Molecular Weight Data for a Reducible Cholesterol-PEG Conjugate

| Sample | Condition | Number-Average Molecular Weight (Mn) ( kg/mol ) | Source |

| Chol-ss-PEG-ss-Chol | Before treatment | 5.48 | researchgate.net |

| Chol-ss-PEG-ss-Chol | After treatment with DTT | 4.35 | researchgate.net |

Liquid Chromatography with Charged Aerosol Detection for Impurity Quantification

Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD) is a robust method for the quantification of Cholesterol-PEG(2000) and its non-volatile impurities. thermofisher.comspringernature.com Unlike UV detection, CAD does not require analytes to possess a chromophore, making it a "universal" detector suitable for a wide range of lipids. thermofisher.comresearchgate.net The detector nebulizes the column effluent, dries the resulting droplets into particles, and then charges these particles to generate a signal proportional to the mass of the analyte. thermofisher.comnih.gov

This method provides high sensitivity, often in the low nanogram range, and a wide dynamic range, which is essential for quantifying trace impurities alongside the main component. springernature.com For accurate quantification of diverse species in a single run, an inverse gradient may be employed to compensate for the differential response of the detector to varying mobile phase compositions. biorxiv.orgthermofisher.com Proper column temperature control is also crucial, as it can affect the elution order of components like cholesterol and PEGylated lipids. thermofisher.com

Table 4: Typical HPLC-CAD Chromatographic Conditions for Lipid Analysis

| Parameter | Condition | Source |

| System | UHPLC or HPLC System | thermofisher.com |

| Detector | Charged Aerosol Detector (CAD) | thermofisher.com |

| Column | e.g., C18, Phenyl-Hexyl | thermofisher.comwaters.com |

| Column Temperature | 50 °C | waters.com |

| Mobile Phase | Ternary or Binary Gradient (e.g., Water, Acetonitrile, Methanol) | thermofisher.comthermofisher.com |

| Flow Rate | ~0.5 - 1.0 mL/min | N/A |

Microscopy and Particle Sizing

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS) is the principal technique used to measure the size of nanoparticles and assemblies formed by amphiphilic molecules like Cholesterol-PEG(2000) in an aqueous medium. researchgate.net The method works by illuminating particles undergoing Brownian motion with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org From these fluctuations, the translational diffusion coefficient is calculated, which is then used to determine the hydrodynamic diameter (often reported as the Z-average size) via the Stokes-Einstein equation. usp.org

DLS also provides a Polydispersity Index (PDI), a dimensionless measure of the broadness of the particle size distribution. usp.org A smaller PDI value indicates a more uniform and monodisperse population of particles. For instance, Chol-PEG2000 has been shown to form micelles, and DLS measurements have characterized the size and distribution of these assemblies. researchgate.net

Table 5: DLS Particle Size Data for Cholesterol-PEG(2000) Assemblies

| Sample Concentration | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Source |

| 10 μg/mL | 16.3 ± 0.3 | 0.22 ± 0.02 | researchgate.net |

| 100 μg/mL | 16.5 ± 0.2 | 0.22 ± 0.01 | researchgate.net |

| 1000 μg/mL | 17.5 ± 0.2 | 0.17 ± 0.01 | researchgate.net |

Atomic Force Microscopy (AFM) for Morphological Analysis

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the morphology and topography of materials at the nanometer scale. mdpi.comnih.gov For assemblies containing Cholesterol-PEG(2000), AFM provides direct evidence of their size, shape, and surface features without the need for complex sample preparation like staining or fixation. mdpi.comnih.gov

Researchers employ AFM to study the self-assembly of cholesterol-PEG conjugates. For instance, studies have shown that Chol-PEG can spontaneously form structures like micelles and vesicles in aqueous solutions. mdpi.com AFM imaging can confirm the morphology of these assemblies, revealing, for example, uniform, wrinkle-free surfaces on vesicles or confirming the formation of continuous, pit-free monolayers. researchgate.netresearchgate.net The technique is sensitive enough to achieve sub-nanometer lateral resolution and sub-Ångström vertical resolution, allowing for detailed characterization of the particle surface. mdpi.com

In the context of liposomes or other nanoparticles modified with Cholesterol-PEG(2000), AFM can confirm their spherical morphology and smooth surface texture. mdpi.com The technique can also be used in a dynamic mode to study processes like the interaction of these assemblies with lipid bilayers or to measure their mechanical properties, such as elasticity, through AFM indentation. mdpi.comresearchgate.net

Table 1: AFM Findings on Cholesterol-PEG and Related Assemblies

| Sample Type | Observation | Key Finding | Reference(s) |

| Chol-PEG500 Assemblies | Vesicular Structures | Self-assembly into uniform hollow vesicles with a diameter of 70-80 nm. | mdpi.com |

| Chol-PEG2000 Assemblies | Micellar Structures | Spontaneous formation of uniform micelles in aqueous buffer. | mdpi.com |

| PEG Monolayers on Silicon | Surface Topography | Films are continuous, pit-free, and have a roughness of less than 2 Å. | researchgate.net |

| Multifunctional Liposomes containing CHOL-PEG2000-PEI | Particle Morphology | Liposomes possess a smooth surface. | mdpi.com |

| Amino Acid Surfactant Vesicles with PEG-2000 | Vesicle Fusion | At high PEG concentrations, fusion and wrinkling of vesicles occurred. | researchgate.net |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. nih.gov It is particularly valuable for studying the phase behavior of lipid assemblies, such as liposomes, and understanding how components like Cholesterol-PEG(2000) influence their thermal stability and membrane structure. researchgate.netnih.gov

Lipid bilayers undergo a characteristic phase transition from a tightly packed gel state to a more fluid liquid-crystalline state at a specific temperature (Tm). tainstruments.com This transition is observed as an endothermic peak in a DSC thermogram. The inclusion of cholesterol and PEGylated lipids significantly alters this thermal behavior.

Cholesterol, when incorporated into a phospholipid membrane, typically broadens or even eliminates the sharp phase transition peak, indicating an increase in membrane fluidity in the gel phase and a decrease in the liquid-crystalline phase. tainstruments.comnih.gov The presence of Cholesterol-PEG(2000) also influences these properties. DSC studies on vesicles containing DSPE-mPEG(2000) and cholesterol show that these components affect the interaction between phospholipids (B1166683), which is crucial for the formation of different nanostructures like discoidal micelles. nih.gov DSC can also confirm the absence of unreacted cholesterol in a synthesized conjugate by noting the disappearance of cholesterol's characteristic melting endotherm, which occurs around 151°C. researchgate.net

Table 2: DSC Analysis of Lipid Systems Containing Cholesterol and PEG

| System Composition | Technique | Key Findings | Reference(s) |

| DPPC, Cholesterol, DSPE-mPEG(2000) | DSC | The interaction between phospholipids, which dictates nanocarrier morphology, is influenced by cholesterol content. | nih.gov |

| PEG-Cholesterol Conjugate (PEG-CH) | DSC | The melting endotherm for cholesterol (151°C) was absent, indicating the absence of unreacted cholesterol in the final product. | researchgate.net |

| DPPC Liposomes with Cholesterol | Nano DSC | Cholesterol incorporation leads to a less significant shift in Tm and a broader transition profile, indicating a multi-state process and altered membrane packing. | tainstruments.com |

| Amino Acid Surfactant Vesicles with PEG-2000 | DSC | The formation of fused vesicles with multilayer structures at higher PEG concentrations was revealed by DSC analysis. | researchgate.net |

Diffraction Methods for Structural Information

X-ray, Electron, and Neutron Diffraction for Mesophase Identification

Diffraction techniques are indispensable for determining the atomic and molecular structure of materials, including the complex, ordered arrangements found in lipid assemblies known as mesophases.

X-ray Diffraction (XRD) , particularly Small-Angle X-ray Scattering (SAXS), is widely used to analyze the structure of lipid nanoparticles. mdpi.comnih.gov SAXS can provide detailed information on the size, shape, and internal structure of assemblies containing Cholesterol-PEG(2000). nih.govmdpi.com For example, SAXS studies on cholesterol-rich nanoemulsions have shown them to be quasi-spherical and can reveal layered-like organization of molecules within the particles. nih.gov In lipid systems, XRD can determine the solubility limit of cholesterol within a membrane and identify different liquid crystalline phases (e.g., lamellar, hexagonal, cubic). nih.gov However, a major constraint for diffraction techniques can be the difficulty in crystallizing samples, which may result in a lack of long-range order needed for detailed analysis. acs.org

Neutron Diffraction , primarily through Small-Angle Neutron Scattering (SANS), offers unique advantages for studying soft matter systems like PEGylated liposomes. mdpi.comnih.gov By using contrast variation, where the solvent is changed from H₂O to deuterium (B1214612) oxide (D₂O), specific parts of the assembly can be highlighted. mdpi.com This makes SANS exceptionally powerful for determining the location and conformation of PEG chains on a liposome's surface. nih.govnih.gov Studies have used SANS to quantify the partitioning of PEGylated lipids between the inner and outer leaflets of the vesicle bilayer and to show that including even small amounts of a PEG-lipid can promote the formation of unilamellar (single-layered) vesicles over multilamellar ones. acs.orgnih.govnih.gov

Electron Diffraction is another powerful method for structural analysis, particularly for very small crystals that are not suitable for X-ray diffraction. Its application is further detailed in the context of MicroED.

Micro-Electron Diffraction (MicroED) and 4D-Scanning Transmission Electron Microscopy (4DSTEM) for Soft and Hard Materials Characterization

Recent advancements in electron microscopy have given rise to powerful diffraction-based techniques capable of providing high-resolution structural information from nanoscale materials that were previously intractable.

Micro-Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) method used to determine high-resolution structures from nano-sized 3D crystals. youtube.comnih.gov The technique involves continuously rotating a nanocrystal in a cryo-TEM while recording diffraction data. youtube.com This approach is revolutionary for materials that are difficult to grow as large, single crystals, which is often the case for membrane proteins, peptides, and complex lipid assemblies. biorxiv.orgescholarship.org While direct MicroED studies on Cholesterol-PEG(2000) itself are not prominent, the technique has been successfully applied to determine the structure of proteins crystallized within lipidic cubic phases (LCP), a type of lipid mesophase. biorxiv.orgescholarship.org This demonstrates its immense potential for characterizing the crystalline components of complex, soft-matter formulations that may include Cholesterol-PEG(2000).

4D-Scanning Transmission Electron Microscopy (4D-STEM) is an advanced technique where a full 2D electron diffraction pattern is recorded at every position of a 2D scan of the sample. youtube.com This generates a rich four-dimensional dataset (two dimensions in real space, two in diffraction space). From this dataset, a wide range of material properties can be mapped with nanoscale resolution, including crystal phase and orientation, local strain, and atomic structure. youtube.com While conventional STEM can provide morphological images of liposomes, 4D-STEM offers a much deeper analysis. researchgate.net For assemblies containing Cholesterol-PEG(2000), 4D-STEM could potentially be used to map the distribution and orientation of different lipid domains or to characterize structural defects within self-assembled nanoparticles.

Supramolecular Assembly and Self Organization of Cholesterol Polyethylene Glycol 2000

Mechanism of Micellar Formation in Aqueous Environments

The formation of micelles by Chol-PEG(2000) in an aqueous solution is a thermodynamically driven process governed by the hydrophobic effect. wikipedia.org When the concentration of the Chol-PEG(2000) conjugate in water reaches a specific threshold known as the Critical Micelle Concentration (CMC), the individual molecules, or unimers, begin to spontaneously self-assemble into stable, aggregate structures known as micelles. wikipedia.orgmdpi.com

The primary driving force for this assembly is the energetically unfavorable interaction between the hydrophobic cholesterol tails and the surrounding water molecules. To minimize this contact, the cholesterol moieties aggregate to form a compact, hydrophobic core, effectively shielded from the aqueous phase. wikipedia.org Concurrently, the hydrophilic PEG chains arrange themselves to form a hydrated outer shell, or corona, that faces the bulk water. mdpi.comnih.gov This process represents a state of minimum Gibbs free energy for the system. scielo.br

The CMC is a critical parameter that indicates the stability of the resulting micelles upon dilution. Polymeric micelles, such as those formed by Chol-PEG(2000), typically exhibit very low CMC values (often in the micromolar range), which means they remain structurally intact even at very low concentrations. mdpi.comresearchgate.net This is a significant advantage over micelles formed from low-molecular-weight surfactants, which have much higher CMCs and tend to dissociate more readily upon dilution. mdpi.com For instance, the CMC for PEG-Chol conjugates can range from 0.4 to 12.7 x 10⁻⁶ mM, highlighting their high stability. researchgate.net

The micellization process can be influenced by several factors, including temperature and the ionic strength of the solution. wikipedia.orgnih.gov For example, studies on similar PEG-ylated lipids like DSPE-PEG(2000) have shown that the CMC is approximately 10 times higher in pure water than in a buffered saline solution, indicating that increased ionic strength promotes micelle formation by screening the repulsion between charged groups. nih.govacs.org

Influence of Amphiphilicity on Self-Assembled Structures

The amphiphilic nature of Chol-PEG(2000), characterized by the distinct hydrophilic PEG and lipophilic cholesterol segments, is the fundamental determinant of its self-assembly behavior. The balance between these two opposing parts, often described by the hydrophilic-lipophilic balance (HLB), dictates the geometry and morphology of the resulting nanostructures. wikipedia.orgnih.gov

The large, flexible PEG(2000) headgroup and the bulky, rigid cholesterol tail create a specific molecular geometry that favors the formation of various aggregate structures. nih.govmdpi.com While spherical micelles are common, other morphologies such as cylindrical or worm-like micelles, vesicles (hollow spheres with an aqueous core), and even more complex hierarchical structures like nanotubes have been observed for cholesterol-containing block copolymers. researchgate.netnih.govacs.org

The specific morphology is influenced by factors such as the relative block weight ratios of the hydrophilic and hydrophobic segments. nih.gov For instance, research on a series of diblock glycopolymers with cholesterol grafts demonstrated that varying the cholesterol-to-galactose block weight ratio led to self-assembled aggregates with distinct morphologies. nih.gov Similarly, the molecular weight of the PEG chain plays a crucial role; shorter PEG chains on cholesterol have been shown to form vesicles, while longer chains, as in Chol-PEG(2000), tend to form micelles. mdpi.com The rigidity of the cholesterol molecule itself contributes significantly, promoting the formation of layered or ordered structures within the hydrophobic core. mdpi.com

| Parameter | Influence on Self-Assembled Structure | Example |

| Hydrophilic-Lipophilic Balance (HLB) | Dictates the preferred curvature of the interface, influencing whether micelles, vesicles, or other structures form. wikipedia.orgnih.gov | High HLB values (>10) are characteristic of water-soluble molecules that tend to form oil-in-water (O/W) micelles. wikipedia.org |

| PEG Chain Length | Affects steric hindrance and overall molecular shape. Longer chains favor micelle formation. mdpi.com | Chol-PEG(500) forms vesicles, whereas Chol-PEG(2000) forms micelles. mdpi.com |

| Cholesterol Rigidity | Promotes ordered packing and can lead to the formation of novel, non-spherical morphologies. mdpi.com | Amphiphilic polymers with cholesterol have been shown to form star-like or cubic micelles. mdpi.com |

| Block Weight Ratio | The relative size of the hydrophilic vs. hydrophobic block can be tuned to produce different aggregate shapes. nih.gov | In PMAgala-b-PMAChol glycopolymers, different block ratios result in aggregates with varying morphologies. nih.gov |

This table provides an interactive summary of factors influencing the self-assembly of amphiphilic molecules like Chol-PEG(2000).

Factors Governing Hydrophilic Shell and Hydrophobic Core Formation in Micelles

The formation and characteristics of the hydrophilic shell and hydrophobic core of Chol-PEG(2000) micelles are governed by a combination of molecular interactions and environmental conditions.

Hydrophilic Shell (Corona): The shell is composed of the flexible, water-soluble PEG(2000) chains. mdpi.com These chains are highly hydrated and extend into the aqueous medium, forming a protective corona around the hydrophobic core. mdpi.comnih.gov The properties of this shell are critical for the nanoparticle's behavior. The length and grafting density of the PEG chains determine the thickness and effectiveness of this steric barrier. acs.orgrsc.org The conformation of the PEG chains can be influenced by the solvent quality and ionic strength. In a good solvent, the chains are more extended, creating a thicker, more repulsive layer. acs.org As solvent conditions worsen (approaching theta-solvent conditions), the chains may collapse, reducing the effectiveness of the steric stabilization. acs.org

Several factors influence the final structure of the core and shell:

Temperature: Can induce phase transitions in the hydrophobic core, affecting its fluidity and stability. acs.org

Ionic Strength: Affects the hydration and conformation of the PEG chains in the shell and can screen electrostatic interactions, leading to more compact micelles with higher aggregation numbers. nih.govacs.org For example, DSPE-PEG(2000) micelles have aggregation numbers below 8 in pure water but around 90 in a saline solution. nih.govacs.org

PEG Molecular Weight: A higher molecular weight PEG, like the 2000 Da chain in Chol-PEG(2000), creates a thicker, more effective hydrophilic corona. mdpi.comnih.gov

| Factor | Effect on Hydrophobic Core | Effect on Hydrophilic Shell |

| Temperature | Can induce a melting transition from a glassy to a fluid state, impacting stability. nih.govacs.org | Affects PEG chain conformation and hydration. |

| Ionic Strength | Can lead to more compact packing and higher aggregation numbers. nih.govacs.org | Screens charges and alters PEG chain extension, affecting shell thickness. nih.gov |

| PEG Chain Length | Indirectly affects core size by influencing the overall geometry and aggregation number. | Directly determines the thickness and steric repulsion of the shell. nih.gov |

| Cholesterol Content | Modulates fluidity and packing within the core. researchgate.netnih.gov | Influences the curvature at the core-shell interface. diva-portal.org |

This interactive table summarizes the key factors that govern the formation of the core and shell in Chol-PEG(2000) micelles.

Colloidal Stability of Conjugate-Based Nanoparticles

Colloidal stability refers to the ability of nanoparticles to remain dispersed in a medium without aggregating over time. For nanoparticles based on Chol-PEG(2000) conjugates, this stability is overwhelmingly provided by the hydrophilic PEG(2000) shell through a mechanism known as steric stabilization. mdpi.comacs.orgmdpi.com

The highly hydrated PEG chains form a dense, protective layer on the nanoparticle surface. When two such nanoparticles approach each other, the overlap of their PEG coronas leads to an increase in the local osmotic pressure and a loss of conformational entropy for the polymer chains. mdpi.com This creates a strong repulsive force that counteracts the attractive van der Waals forces that would otherwise cause the particles to aggregate. acs.orgmdpi.com

The effectiveness of this steric stabilization is dependent on several parameters:

PEG Molecular Weight: Longer PEG chains (e.g., 2000 Da or higher) provide a thicker protective layer and thus greater steric hindrance, leading to enhanced colloidal stability compared to shorter chains. nih.gov

PEG Grafting Density: A higher density of PEG chains on the nanoparticle surface creates a more robust barrier against protein adsorption and aggregation. acs.orgrsc.org However, there is an optimal range; excessively high grafting densities can sometimes lead to destabilization under certain solvent conditions. acs.org

Solvent Quality: The stability is highest when the dispersion medium is a good solvent for the PEG chains, ensuring they are in an extended, brush-like conformation. acs.org

This PEG-imparted stability is crucial for in-vivo applications, as it prevents the rapid uptake of the nanoparticles by the reticuloendothelial system (RES), thereby prolonging their circulation time in the bloodstream. mdpi.comnih.gov Studies have shown that a high-density PEG coating effectively insulates nanoparticles from non-specific binding to serum proteins, which is a primary cause of aggregation and clearance from the body. nih.govnih.gov However, the stability is not infinite; some formulations of discoidal micelles have been shown to change morphology after extended storage (e.g., 80 days). nih.gov

Interactions of Cholesterol Polyethylene Glycol 2000 Conjugates with Biological Systems in Vitro and Non Clinical in Vivo

Cellular Uptake Mechanisms and Modulation

The incorporation of Cholesterol-PEG(2000) into nanocarrier systems significantly influences their interaction with and subsequent uptake by cells. This modulation is a key factor in designing effective delivery vehicles.

Enhanced Internalization by Cells Compared to Non-PEGylated Counterparts

Research indicates that the cholesterol anchor can facilitate efficient cellular association and uptake. In a comparative study using RAW 264.7 macrophage cells, a cholesterol-based anchor lipid (CHOL–PEG2000–DBCO) demonstrated a higher cell membrane incorporation efficiency compared to a phospholipid-based anchor (DSPE–PEG2000–DBCO). nih.gov Flow cytometry analysis revealed that 78–81% of cells were successfully modified with the cholesterol-anchored conjugate, whereas the DSPE-anchored version showed significantly lower incorporation. nih.gov The study noted that the cholesterol-based anchor also resulted in less internalization, suggesting more stable residence on the cell surface. nih.gov The incorporation of the cholesterol-based anchor was observable within 5 minutes of incubation. nih.gov

Further studies using lipoplexes for gene delivery in KB cells found that formulations containing PEG-cholesterol exhibited cellular uptake levels comparable to non-PEGylated lipoplexes. nih.gov Strikingly, these levels were significantly higher than lipoplexes formulated with PEG-DSPE, a common alternative. nih.gov This suggests that the choice of anchor for the PEG chain is critical, with the cholesterol moiety providing distinct advantages for cellular interaction under certain conditions.

Table 1: Comparative Cellular Incorporation of PEGylated Lipids

| Anchor Lipid | Cell Line | Incorporation Efficiency | Key Finding | Source |

|---|---|---|---|---|

| CHOL–PEG2000–DBCO | RAW 264.7 | 78-81% | Higher incorporation and less internalization compared to DSPE-based anchor. | nih.gov |

| DSPE–PEG2000–DBCO | RAW 264.7 | Lower than Cholesterol Anchor | Lower fluorescence signal observed, indicating less incorporation. | nih.gov |

| PEG-Cholesterol | KB Cells | Comparable to non-PEGylated | Significantly higher uptake than PEG-DSPE containing lipoplexes. | nih.gov |

| PEG-DSPE | KB Cells | Significantly lower than PEG-Cholesterol | Demonstrated lowest uptake levels among the tested formulations. | nih.gov |

Temperature-Dependent Cellular Entry Processes

Cellular entry is an energy-dependent process significantly influenced by temperature. While direct studies comparing the uptake of Cholesterol-PEG(2000) at various temperatures are limited, the underlying physical chemistry of its components is known to be temperature-sensitive. For instance, DSPE-PEG(2000), a related PEGylated lipid, exhibits a melting transition in its lipid core at approximately 12.8°C. nih.gov Below this temperature, the lipid chains are in a more rigid, glassy state, while above it they are in a fluid state. nih.gov This change in the physical state of the lipid anchor can influence the flexibility and conformation of the attached PEG chain, thereby affecting interactions with the cell membrane. Standard in vitro cellular uptake experiments are typically conducted at 37°C, a temperature at which the lipid components are in a fluid phase, facilitating membrane interactions and internalization processes like endocytosis. nih.govaau.dk

Interaction with Biological Membranes and Bilayers

The unique structure of Cholesterol-PEG(2000) dictates its behavior within and between lipid membranes, leading to complex effects ranging from membrane fusion to steric stabilization.

Facilitation of Membrane Fusion Processes

The interaction of PEGylated lipids with membranes can, under certain conditions, promote membrane fusion. While the primary role of PEGylation is often steric stabilization, some conjugates can facilitate the close contact required for lipid exchange and fusion between membranes. rsc.org Studies have shown that PEG-lipid conjugates carrying cell-penetrating peptides can induce the attachment and subsequent fusion of both liposomes and cells. rsc.org At higher concentrations, PEG chains themselves can induce fusion and wrinkling of vesicles due to the association of the polymer chains, which creates osmotic stress and alters the bending curvature of the membrane. researchgate.net The cholesterol anchor's favorable mixing with membrane lipids can position the PEG chain in a way that influences these intermolecular and inter-membrane forces.

Steric Hindrance Effects on Nanocarrier-Cellular Interactions

A defining characteristic of PEGylation is the creation of a hydrated layer on the surface of a nanocarrier, which provides a steric barrier. researchgate.netrsc.org This "stealth" effect physically hinders the adsorption of plasma proteins (opsonins), which would otherwise mark the carrier for rapid clearance by the mononuclear phagocyte system. rsc.org The PEG(2000) chain is sufficiently long to create a flexible, water-associated shield that reduces electrostatic and van der Waals interactions between the nanocarrier and surrounding biological components. researchgate.net This steric repulsion effectively prevents aggregation of carriers and minimizes non-specific interactions with cells. researchgate.netnih.gov However, this same steric barrier can sometimes inhibit cellular uptake by obstructing the interaction between the nanocarrier and cell surface receptors, a phenomenon often referred to as the "PEG dilemma". rsc.org Research has also noted that at high surface densities on a cell membrane, Cholesterol-PEG(2000) conjugates can create steric hindrance that limits the binding of subsequent molecules. nih.gov

Modulation of In Vivo Pharmacokinetic Profiles (Non-Clinical)

In non-clinical animal models, the incorporation of Cholesterol-PEG(2000) or similar PEGylated lipids into nanocarriers profoundly alters their pharmacokinetic profiles. The primary effect of the steric shield is a significant extension of the circulation time in the bloodstream. For example, quantum dot-liposome hybrids coated with DSPE-PEG(2000) demonstrated a threefold increase in blood circulation time in mice compared to non-PEGylated cationic counterparts. nanomedicinelab.com This prolonged circulation was accompanied by significantly reduced uptake in the liver. nanomedicinelab.com

Similarly, liposomes formulated with a Cholesterol-PEG-Cholesterol (CPC) conjugate, which anchors the PEG chain at both ends, showed an extended circulation time and reduced uptake by phagocytic cells in vivo. researchgate.net The effectiveness of this stealth effect is dependent on the molecular weight of the PEG chain. researchgate.net However, the stability of the anchor within the nanoparticle is crucial. Shorter lipid anchors can lead to the rapid dissociation, or "shedding," of the PEG-lipid from the nanoparticle surface when in the bloodstream. nih.govresearchgate.net This shedding process is followed by the formation of a protein corona, which then dictates the subsequent biodistribution and cellular uptake of the nanoparticle. researchgate.net

Table 2: Effect of PEGylation on In Vivo Pharmacokinetics (Non-Clinical)

| Formulation | Model | Key Pharmacokinetic Change | Mechanism | Source |

|---|---|---|---|---|

| f-QD-L (DOPC:Chol:DSPE-PEG2000) | B16F10 Tumor-bearing Mice | ~3-fold increase in blood circulation | Steric stabilization by PEG2000 | nanomedicinelab.com |

| f-QD-L (DOPC:Chol:DSPE-PEG2000) | B16F10 Tumor-bearing Mice | Significantly lower liver uptake | Reduced opsonization and RES uptake | nanomedicinelab.com |

| Cholesterol-PEG-Cholesterol (CPC) Liposomes | In Vivo (unspecified) | Extended circulation time | Stealth effect from looped PEG conformation | researchgate.net |

| PEG-ylated LNPs | In Vitro Serum Model | Rapid PEG-shedding (~30 mins) | Dissociation of PEG-lipid from LNP surface | researchgate.net |

Prolongation of Circulation Time in Animal Models

The incorporation of Cholesterol-PEG(2000) into nanocarriers, such as liposomes, significantly extends their residence time in the bloodstream. This "stealth" effect is crucial for improving the therapeutic efficacy of encapsulated drugs.

In a study involving large unilamellar liposomes (LUVs) composed of distearoyl phosphatidylcholine (DSPC) and cholesterol, the inclusion of a PEG derivative with a molecular weight of 2000 (DSPE-PEG2000) was shown to effectively increase their blood circulation time in mice. nih.gov For instance, LUVs with a diameter of 200 nm containing 6 mol% of PEG remained in circulation for over 24 hours after injection. nih.gov The addition of cholesterol itself contributes to this effect by tightening the lipid bilayer, which further enhances the blood residence time of the PEGylated liposomes. nih.gov The size of the liposomes is also a critical factor; a diameter of less than 300 nm is essential for achieving prolonged circulation. nih.gov

Research in rabbits using PEG-liposomes of various sizes demonstrated that those in the approximate range of 160-220 nm exhibited the longest circulation times. researchgate.net Specifically, liposomes with a size of 165.5 nm showed a circulation half-life of 26.5 hours. researchgate.net As the size increased beyond this optimal range, the circulation time decreased, and accumulation in the spleen progressively increased. researchgate.net

The length of the lipid anchor to which the PEG chain is attached also influences circulation time. Studies in mouse models have shown that lipid nanoparticles (LNPs) formulated with PEG-lipids having longer anchor chains, such as C18 (DSPE-PEG), exhibit longer blood half-lives compared to those with shorter C14 (DMG-PEG) anchors. nih.govrsc.org This extended circulation is attributed to the slower desorption of the longer-chain PEG-lipids from the nanoparticle surface. nih.gov

Table 1: Effect of Liposome (B1194612) Size on Circulation Half-Life in Rabbits

| Liposome Size (nm) | Circulation Half-Life (T1/2) in hours |

| 136.2 | 21.7 |

| 165.5 | 26.5 |

| 209.2 | 24.9 |

| 275.0 | 18.7 |

| 318.0 | 8.9 |

| Data sourced from a study on long-circulating PEG-liposomes in rabbits. researchgate.net |

Impact on Immunogenicity and Immune System Recognition (e.g., Anti-Polyethylene Glycol Antibodies) in Non-Clinical Models

While PEGylation is intended to reduce immunogenicity, the repeated administration of PEGylated nanoparticles can trigger an immune response, leading to the production of anti-PEG antibodies. nih.govnih.gov This response can negatively impact the efficacy and safety of the therapeutic agent. acs.org

The immune system recognizes PEG as a foreign substance, which can lead to the generation of anti-PEG IgM and IgG antibodies. unc.edu The production of these antibodies is a key factor in the accelerated blood clearance (ABC) phenomenon. oup.com The molecular weight of PEG can influence the magnitude of this immune response, with some studies suggesting that higher molecular weight PEGs can lead to a greater production of anti-PEG antibodies. nih.gov

Interestingly, the structure of the lipid anchor can also play a role. For example, LNPs formulated with DSG-PEG, which has a longer carbon chain, were found to produce a higher serum anti-PEG IgM response compared to those with DMG-PEG. nih.gov

It has been proposed that the first dose of a PEGylated nanocarrier can prime the immune system, leading to the production of anti-PEG IgM by B-1 cells. oup.com Upon subsequent administrations, these antibodies can bind to the PEG on the nanocarrier surface, leading to its rapid clearance from the circulation. oup.com

Analysis of Accelerated Blood Clearance (ABC) Phenomenon in Animal Models

The accelerated blood clearance (ABC) phenomenon is a significant challenge in the repeated administration of PEGylated nanocarriers. nih.govtandfonline.com It is characterized by the rapid removal of the second or subsequent doses of the nanocarrier from the bloodstream, often with increased accumulation in the liver and spleen. tandfonline.com

The primary mechanism behind the ABC phenomenon is the production of anti-PEG IgM antibodies following the initial dose. tandfonline.comnih.gov These antibodies then bind to subsequently injected PEGylated nanoparticles, leading to their opsonization and rapid clearance by the mononuclear phagocyte system (MPS). oup.com Studies in rats have shown that a splenectomy performed before the first administration of PEGylated liposomes significantly diminishes the intensity of the ABC phenomenon and the serum concentration of anti-PEG IgM, highlighting the spleen's crucial role in this immune response. windows.net

The severity of the ABC phenomenon can be influenced by several factors, including the physicochemical properties of the nanocarrier and the time interval between injections. tandfonline.com For instance, research indicates that a time interval of 6 days between injections can lead to a pronounced ABC phenomenon in animal models. tandfonline.com

Studies have shown that the molecular weight of PEG can impact the ABC phenomenon. In some cases, a PEG molecular weight of 2000 has been associated with a stronger ABC effect compared to both lower and significantly higher molecular weights. windows.netnih.gov However, other research suggests that increasing the molecular weight of PEG in certain formulations could potentially alleviate the ABC phenomenon while maintaining a long circulation time. nih.gov

The density of PEG on the nanoparticle surface is another critical factor. Higher PEG densities are generally thought to provide a more effective "stealth" coating, which can attenuate the ABC phenomenon. windows.net

Biodistribution Studies in Animal Models

The biodistribution of Chol-PEG(2000)-containing nanocarriers is closely linked to their circulation time and the potential for the ABC phenomenon. In general, long-circulating formulations exhibit reduced uptake by the liver and spleen, the primary organs of the mononuclear phagocyte system.

In rabbits, PEG-liposomes with an optimal size of 160-220 nm showed minimal liver uptake and moderate spleen uptake, while a significant portion remained in circulation. researchgate.net However, as liposome size increased, accumulation in the spleen also increased. researchgate.net Gamma camera scintigraphy confirmed these distribution patterns, with smaller liposomes showing high blood pool activity even at 24 hours post-injection. researchgate.net

In a mouse model of traumatic brain injury, systemically administered lipid nanoparticles formulated with PEG-lipids showed accumulation in the injured brain hemisphere. nih.govrsc.org This suggests that these nanocarriers can potentially cross the blood-brain barrier, particularly under pathological conditions.

The ABC phenomenon significantly alters biodistribution. Upon repeated injection, the rapid clearance from the blood is accompanied by a marked increase in accumulation in the liver and spleen. tandfonline.com This altered distribution can impact the therapeutic efficacy and potentially lead to toxicity in these organs.

Controlled Release Kinetics from Formulations

The incorporation of Chol-PEG(2000) into drug delivery systems can influence the release profile of encapsulated agents, often leading to a more sustained release.

Sustained Release Profiles of Encapsulated Agents

The presence of a PEG layer on the surface of a nanocarrier can act as a barrier, slowing the diffusion of the encapsulated drug into the surrounding medium. This results in a sustained release profile, which can be beneficial for maintaining therapeutic drug concentrations over an extended period.

In vitro release experiments with niosomes modified with PEG-cholesterol conjugates demonstrated that the release rate of the encapsulated drug, nimodipine, was enhanced compared to plain niosomes, yet still provided a sustained release over 24 hours. researchgate.net Similarly, studies with doxorubicin-loaded liposomes showed that the rate of drug release decreased as the cholesterol content increased, indicating that the lipid composition plays a significant role in release kinetics. nih.gov

The pH-sensitivity of some formulations can also be utilized for controlled release. For example, pH-sensitive liposomes constructed from poly(2-ethyl-2-oxazoline) cholesterol hemisuccinate (PEtOz-CHEMS) showed slow release of doxorubicin (B1662922) at a physiological pH of 7.4, but a rapid release at a lower pH of 5.4, which is characteristic of the tumor microenvironment. nih.gov

Studies with niosomes encapsulating mitoxantrone (B413) and ketoprofen (B1673614) also demonstrated sustained release profiles. rsc.org The more hydrophobic drug, mitoxantrone, was encapsulated deeper within the niosomes, preventing a burst release and leading to a more gradual release over time. rsc.org

Assessment of Biological Activity in Non-Clinical Models

The ultimate goal of incorporating Chol-PEG(2000) into drug delivery systems is to enhance the biological activity of the encapsulated therapeutic agent. Non-clinical models provide a platform to assess this enhanced efficacy.

Lipid nanoparticles formulated with Chol-PEG(2000) and other lipids have been shown to effectively deliver nucleic acids, such as siRNA and sgRNA, to specific cells in vivo. nih.gov For example, an LNP containing cholesteryl oleate (B1233923) was found to efficiently deliver these therapeutic RNAs to liver endothelial cells in mice. nih.gov

In the context of cancer therapy, cholesterol-tuned liposomes have shown promise. Liposomes with moderate rigidity, influenced by their cholesterol content, exhibited better tumor penetration and significant tumor growth inhibition in vivo. nih.gov

Furthermore, lipid nanoparticles are being investigated for their potential in vaccine delivery. The ability to effectively deliver mRNA is a key aspect of this research, and Chol-PEG(2000) is a component in some of these formulations. rsc.org

The biological activity of these nanocarriers is also being explored for conditions like hypertrophic scars. A study using a curcumin (B1669340) derivative delivered via microneedles demonstrated improved bioavailability and efficacy compared to traditional topical administration. frontiersin.org

Enhancement of Associated Agent Solubility and Stability

The conjugation of cholesterol with PEG(2000) creates a powerful excipient for improving the solubility and stability of associated therapeutic agents, particularly those that are hydrophobic. biochempeg.com The amphiphilic nature of Chol-PEG(2000) allows it to act as a surfactant, forming micelles or integrating into liposomes that can encapsulate water-insoluble drugs within a hydrophobic core, while the external hydrophilic PEG shell ensures dispersibility in aqueous environments.

The PEG component contributes to stability by forming a steric barrier on the surface of the nanoparticle. This layer prevents aggregation and reduces interactions with opsonizing proteins in the bloodstream, which would otherwise mark the particles for clearance by the mononuclear phagocyte system. researchgate.net The cholesterol component anchors the conjugate firmly within the lipid bilayer of a liposome, enhancing the structural integrity and stability of the entire vesicle. nanosoftpolymers.com Research has demonstrated that the stability of micelles formed from PEG-lipids is influenced by the physical state of the lipid core; for instance, micelles are significantly more stable when their lipid cores are in a glassy state compared to a more fluid state, as evidenced by lower monomer desorption rates. acs.org The incorporation of Chol-PEG(2000) into liposomal formulations has been shown to contribute to their long-term stability, maintaining the integrity of the carrier and its encapsulated cargo over extended periods. researchgate.net

| Component | Function | Mechanism of Action | Reference |

|---|---|---|---|

| Cholesterol | Lipid Anchor & Membrane Stabilizer | Integrates into lipid bilayers, modulating membrane fluidity, elasticity, and permeability to increase liposome stability. | nanosoftpolymers.com |

| Polyethylene (B3416737) Glycol (PEG) (2000) | Solubilizer & Steric Stabilizer | Enhances hydrophilicity and creates a spatial barrier that reduces aggregation and interaction with biomolecules, improving stability and circulation time. | |

| Chol-PEG(2000) Conjugate | Amphiphilic Excipient | Self-assembles to form micelles or liposomes that encapsulate hydrophobic agents, improving their solubility and bioavailability. | biochempeg.com |

Facilitation of Nucleic Acid and Macromolecule Delivery into Cells

Chol-PEG(2000) is a critical component in many non-viral gene delivery systems, particularly lipid nanoparticles (LNPs), designed to transport nucleic acids like plasmid DNA (pDNA), short interfering RNA (siRNA), and messenger RNA (mRNA). nih.govnih.gov While PEGylation is known to create a "PEG dilemma" by sometimes hindering cellular uptake, the use of a cholesterol anchor can circumvent this issue and, in some cases, even enhance transfection efficiency. nih.govbiochempeg.com

A study evaluating PEGylated liposomes for gene delivery found that incorporating PEG via a cholesterol anchor (PEG–cholesterol) into formulations containing a cholesterol domain actually enhanced transfection in KB cells compared to non-PEGylated controls or liposomes using a more common PEG-DSPE anchor. nih.gov This enhanced effect was dependent on the concentration of the PEG-cholesterol conjugate. nih.gov

Furthermore, the specific composition of LNPs containing Chol-PEG(2000) derivatives has been optimized to maximize delivery efficiency. In one study, novel cationic lipids derived from cholesterol (Chorn) were formulated with a helper lipid and PEG2000-C-DMA. The resulting LNPs effectively delivered pDNA to cancer cells, leading to over 70% of the cell population expressing a reporter protein (GFP). nih.gov These LNPs also achieved efficient silencing of an endogenous, disease-related gene at low siRNA concentrations. nih.gov Another systematic analysis identified an LNP formulation containing C14PEG2000 that efficiently delivered siRNA and single-guide RNA (sgRNA) to liver endothelial cells in vivo. nih.gov

| LNP Formulation / Key Component | Nucleic Acid Delivered | Key Finding | Reference |

|---|---|---|---|

| Cationic liposomes with MeO-PEG2000–cholesterol | Plasmid DNA | Enhanced transfection in KB cells compared to non-PEGylated and PEG-DSPE formulations, overcoming the typical inhibitory effect of PEGylation. | nih.gov |

| Chorn3 LNP (Cationic cholesterol derivative with 10% PEG2000-C-DMA) | Plasmid DNA (GFP), siRNA (Plk1) | Achieved >70% GFP-positive cells and efficient silencing of the Plk1 gene, with an average particle diameter of ~150 nm. | nih.gov |

| LNP with C14PEG2000 (Molar Ratio 7C1:cholesterol:C14PEG2000:Lyso PC = 50:29:11:10) | siRNA, sgRNA | Identified as a highly efficient formulation for delivering RNA to liver endothelial cells in vivo. | nih.gov |

| LNP with DSPE-PEG2000 (Molar Ratio DOTAP:DSPC:cholesterol:DSPE-PEG2000 = 40:10:48:2) | RNA | Disclosed as a stable LNP formulation for delivering RNA polynucleotides. | google.com |

Interaction with Complement System in Immunological Responses

The interaction of PEGylated nanoparticles with the immune system is complex, with the complement system playing a central role. The complement system is a part of the innate immune response that can be activated by foreign substances, including some nanomedicines. acs.orgresearchgate.net This activation can lead to a range of outcomes, from rapid clearance of the nanoparticle to hypersensitivity reactions. researchgate.netnih.gov

PEGylation of nanoparticles has been associated with complement activation. researchgate.net The mechanism often involves the binding of pre-existing anti-PEG antibodies (primarily IgM) to the PEG chains on the nanoparticle surface. nih.govacs.org This antibody binding subsequently triggers the classical complement pathway, leading to the deposition of complement proteins on the particle and the release of inflammatory mediators. nih.govacs.org This process can compromise the integrity of the lipid nanoparticle, potentially causing premature release of its therapeutic cargo. nih.gov Studies have confirmed that the classical pathway is a major initiator of these events, with the alternative pathway serving to amplify the response. nih.gov

However, research shows that the nature of the PEGylation can be modified to mitigate this effect. One innovative strategy involves "PEG pairing," where a surface is camouflaged with a specific combination of two different PEG derivatives (e.g., carboxyPEG2000 and methoxyPEG550). acs.org This approach has been shown to significantly suppress nanoparticle-mediated complement activation through the lectin pathway without negatively affecting circulation time or macrophage clearance. acs.org Conversely, some studies have explored harnessing complement activation for therapeutic benefit. Liposomes modified with hydroxy PEG (HO-PEG) were found to activate the complement system, which facilitated their preferential delivery to splenic marginal zone B cells, thereby enhancing humoral immune responses against an encapsulated antigen. nih.gov

| Condition / Nanoparticle Type | Observed Effect on Complement System | Primary Pathway Implicated | Reference |

|---|---|---|---|

| PEGylated liposomes in the presence of anti-PEG antibodies | Triggers complement activation, compromising nanoparticle integrity and causing premature cargo release. | Classical Pathway (initiation), Alternative Pathway (amplification) | nih.govacs.org |

| PEGylated gold nanoparticles | PEGylation mitigates but does not abolish complement activation compared to non-PEGylated particles. | Alternative Pathway (associated with elevated Bb protein) | acs.org |

| Nanoparticles with "PEG pairing" (e.g., carboxyPEG2000 + methoxyPEG550) | Largely suppresses complement activation. | Lectin Pathway (suppression) | acs.org |

| Hydroxy PEG-modified liposomes (HO-PEG-Lip) | Activates the complement system, enhancing delivery to splenic MZ-B cells and boosting humoral immunity. | Not specified | nih.gov |

Advanced Applications of Cholesterol Polyethylene Glycol 2000 in Materials Science and Polymer Chemistry Research

Bioconjugation Strategies

Bioconjugation involving Chol-PEG(2000) allows for the attachment of various bioactive molecules, such as peptides, proteins, and targeting ligands, to its hydrophilic PEG terminus. This functionalization is crucial for developing advanced materials for targeted delivery and cell-surface engineering.

Covalent Coupling for Enhanced Material Performance

The method of covalently linking Chol-PEG(2000) to other molecules or to a polymer backbone significantly influences the stability and performance of the resulting material. The choice of linkage—be it an ester, ether, or carbamate (B1207046) bond—is critical. While ester bonds are commonly used due to their straightforward synthesis, they are susceptible to hydrolysis, which can lead to the premature release of the cholesterol anchor and destabilization of nanostructures. acs.org

To overcome this limitation, more stable linkages are employed. Ether linkages, for example, are non-hydrolysable and provide a more predictable and stable behavior for nanoformulations in vivo. acs.orgscispace.com The synthesis of Chol-PEG conjugates with stable ether bonds can be more arduous but results in materials with enhanced robustness. acs.org Another strategy involves creating pH-sensitive linkages, such as hydrazone bonds, which are stable at physiological pH (7.4) but cleave in the acidic microenvironments often found in tumor tissues or endosomes. researchgate.net This allows for stimuli-responsive release of payloads or the shedding of the PEG shield to expose a targeting ligand.

| Linkage Type | Key Characteristics | Impact on Material Performance | Research Application Example |

| Ester | Susceptible to hydrolysis. | Can lead to premature degradation and aggregation of nanovesicles. acs.org | Common in initial formulations due to ease of synthesis. |

| Ether | Stable, non-hydrolysable bond. acs.org | Creates highly stable conjugates with predictable behavior, avoiding premature degradation. acs.org | Development of long-circulating nanovesicles for drug delivery. acs.org |

| Carbamate | More stable than ester bonds. | Offers improved stability for long-term applications. acs.org | Conjugation of peptides like cyclo-(RGDfK) for targeted delivery systems. acs.org |

| Hydrazone | pH-sensitive; cleavable at acidic pH. researchgate.net | Enables stimuli-responsive systems that release cargo in specific acidic environments. researchgate.net | pH-sensitive liposomes for targeted cancer therapy. nih.gov |

| Thioether | Formed via maleimide-thiol reaction; stable covalent bond. nih.gov | Provides a specific and stable linkage for attaching thiol-containing molecules like peptides. nih.govmedchemexpress.com | Site-specific conjugation of cysteine-containing peptides to liposomes. nih.gov |

Site-Selective Modification of Peptides and Proteins

The functionalization of Chol-PEG(2000) with peptides and proteins is a key strategy for creating targeted therapeutic systems and advanced biomaterials. Site-selective modification ensures that the biological activity of the peptide or protein is retained and that the conjugate has a well-defined structure. A prevalent method for achieving this is through the reaction of a maleimide-functionalized Chol-PEG(2000) with a thiol group (-SH) present in a cysteine residue of a peptide. medchemexpress.commdpi.com This maleimide-thiol coupling forms a stable thioether bond. nih.govmedchemexpress.com

This technique has been successfully used to conjugate various peptides. acs.orgnih.gov For instance, Chol-PEG has been conjugated to:

Cyclic (RGDfK) peptide: This peptide targets integrin receptors, which are often overexpressed on cancer cells. The conjugation is typically performed via the lysine (B10760008) side chain, creating a targeted nanocarrier for cancer therapies. acs.orgscispace.com

Glutathione: This tripeptide can facilitate transport across the blood-brain barrier. nih.gov

T7 peptide: A ligand that binds to the transferrin receptor (TfR1), enabling targeted delivery to cells with high transferrin receptor expression. nih.gov

The specificity of the maleimide-thiol reaction allows for the creation of homogenous bioconjugates with high purity, which is essential for reproducible performance in research and therapeutic applications. nih.govmdpi.com

| Peptide/Protein Ligand | Conjugation Chemistry | Target/Function | Reference |

| cyclo-(RGDfK) | Carbamate linkage to Lysine side chain | αvβ3 integrin targeting for cancer therapy | acs.orgnih.gov |

| Glutathione (GSH) | Maleimide-thiol chemoselective ligation | Blood-brain barrier transport | nih.gov |

| T7 Peptide | Maleimide-thiol chemoselective ligation | Transferrin receptor 1 (TfR1) targeting | nih.gov |

| Antibody Fragments (Fab') | Maleimide-thiol coupling | Specific cell surface antigen targeting | encapsula.com |

Development of Next-Generation Bioconjugates for Diverse Research Purposes

Research is advancing toward more complex and "intelligent" bioconjugates that can respond to specific biological cues. These next-generation materials leverage the fundamental properties of Chol-PEG(2000) while incorporating additional functionalities. nih.gov One major area of development is stimuli-responsive systems. For example, acid-labile Chol-PEG conjugates can be designed to shed their PEG layer in the acidic tumor microenvironment, unmasking a cell-penetrating peptide or targeting ligand to enhance cellular uptake. researchgate.netnih.govnih.gov

Furthermore, Chol-PEG conjugates are being explored as versatile platforms for creating multifunctional nanoparticles. These can simultaneously carry therapeutic agents and imaging probes (theranostics) or be engineered for gene delivery. The self-assembly properties of Chol-PEG(2000) are exploited to form micelles or to stabilize liposomes that encapsulate a wide range of molecules, from hydrophobic drugs to nucleic acids like siRNA. nih.govresearchgate.netmdpi.com The ability to systematically synthesize Chol-PEG conjugates with highly uniform, non-disperse PEG lengths is a significant step forward, as it reduces the batch-to-batch variability and erratic in vivo behavior often associated with polydisperse PEG chains. acs.orgnih.gov

Polymer Networks and Hydrogel Systems

The amphiphilic nature of Chol-PEG(2000) makes it an excellent component for the construction of polymer networks and hydrogels. The cholesterol moiety can act as a physical crosslinking point or a hydrophobic anchor, while the PEG chain imparts hydrophilicity and biocompatibility.

Incorporation into Polymeric Films and Hydrogel Networks

Chol-PEG(2000) can be incorporated into polymeric films and hydrogel networks to tailor their physical properties. In aqueous solutions, these amphiphiles self-assemble into various nanostructures, including micelles and vesicles. mdpi.com When incorporated into a larger polymer network, the cholesterol groups can form hydrophobic microdomains that act as physical crosslinks, enhancing the mechanical strength of the hydrogel. sigmaaldrich.com

For instance, studies have shown that incorporating cholesterol into the ends of multi-arm PEG polymers can lead to the formation of thermoreversible hydrogels. sigmaaldrich.comnews-medical.net These gels are liquid at lower temperatures and solidify at body temperature, making them promising as injectable scaffolds for tissue engineering. sigmaaldrich.com The presence of Chol-PEG(2000) in liposome (B1194612) formulations has also been shown to influence the morphology of the resulting nanoparticles, with its concentration affecting the transition between liposomes and discoidal micelles. nih.govresearchgate.net

Crosslinking for Scaffold and Tissue Engineering Applications

In tissue engineering, hydrogels are used as three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration. researchgate.netsigmaaldrich.com PEG-based hydrogels are widely used due to their biocompatibility and tunable properties. sigmaaldrich.comnih.gov Cholesterol can be used to introduce physical crosslinks into these networks.

Amphiphilic copolymers, such as multi-arm PEG end-capped with cholesterol, can self-assemble into microstructured networks. sigmaaldrich.comnews-medical.net These interactions are strong enough to form a stable hydrogel capable of supporting cell viability and proliferation. sigmaaldrich.com This method of physical crosslinking offers an advantage over chemical crosslinking because it avoids the use of potentially cytotoxic crosslinking agents. mdpi.com The mechanical properties of these hydrogels, such as their stiffness and degradation rate, can be tuned by altering the PEG molecular weight, concentration, and the density of cholesterol groups, allowing for the creation of scaffolds optimized for specific cell types and tissue applications. sigmaaldrich.comnih.govarvojournals.org

| Hydrogel System | Crosslinking Mechanism | Key Properties | Application |

| Multi-arm PEG-Cholesterol | Physical (hydrophobic interactions of cholesterol) | Thermally responsive; forms microstructured network. sigmaaldrich.comnews-medical.net | Injectable scaffolds for tissue engineering. sigmaaldrich.com |